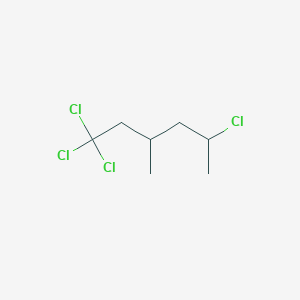

1,1,1,5-Tetrachloro-3-methylhexane

Description

1,1,1,5-Tetrachloro-3-methylhexane is a chlorinated alkane derivative with a branched hexane backbone substituted with four chlorine atoms (three at the C1 position and one at C5) and a methyl group at C3. Its molecular formula is C₇H₁₂Cl₄, distinguishing it from linear or fully chlorinated alkanes. Chlorinated alkanes like this compound are typically associated with environmental persistence and bioaccumulation risks due to their stability .

Propriétés

Numéro CAS |

13275-22-4 |

|---|---|

Formule moléculaire |

C7H12Cl4 |

Poids moléculaire |

238.0 g/mol |

Nom IUPAC |

1,1,1,5-tetrachloro-3-methylhexane |

InChI |

InChI=1S/C7H12Cl4/c1-5(3-6(2)8)4-7(9,10)11/h5-6H,3-4H2,1-2H3 |

Clé InChI |

SFPGZZPIIXICPT-UHFFFAOYSA-N |

SMILES canonique |

CC(CC(C)Cl)CC(Cl)(Cl)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,1,1,5-Tetrachloro-3-methylhexane can be synthesized through the chlorination of 3-methylhexane. The process involves the substitution of hydrogen atoms with chlorine atoms. The reaction typically requires the presence of a chlorinating agent such as chlorine gas (Cl2) and a catalyst like ultraviolet light or heat to initiate the reaction. The reaction conditions must be carefully controlled to ensure the selective chlorination at the desired positions on the hexane chain.

Industrial Production Methods

In an industrial setting, the production of 1,1,1,5-tetrachloro-3-methylhexane involves large-scale chlorination processes. These processes are carried out in reactors equipped with temperature and pressure control systems to optimize the yield and purity of the product. The chlorination reaction is monitored to prevent over-chlorination and to ensure the selective formation of the desired compound.

Analyse Des Réactions Chimiques

Types of Reactions

1,1,1,5-Tetrachloro-3-methylhexane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Elimination Reactions: The compound can undergo dehydrochlorination to form alkenes.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Dehydrochlorination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in an aprotic solvent.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.

Major Products Formed

Substitution: Formation of compounds with different functional groups replacing the chlorine atoms.

Elimination: Formation of alkenes with varying degrees of unsaturation.

Oxidation: Formation of carboxylic acids, ketones, or aldehydes depending on the reaction conditions.

Applications De Recherche Scientifique

1,1,1,5-Tetrachloro-3-methylhexane has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mécanisme D'action

The mechanism of action of 1,1,1,5-tetrachloro-3-methylhexane involves its interaction with various molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of adducts. These interactions can disrupt normal cellular functions and biochemical pathways, resulting in various biological effects. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

The compound is compared below with key analogs, focusing on chain length, branching, chlorine substitution patterns, and physicochemical properties inferred from available data.

Table 1: Comparative Analysis of Chlorinated Alkanes/Alkenes

Key Findings

Chain Length and Branching :

- The hexane backbone of 1,1,1,5-Tetrachloro-3-methylhexane confers higher molecular weight and hydrophobicity compared to 1,1,1,5-Tetrachloropentane (C5) and 1,1,2,2-Tetrachloroethane (C2). Branching at C3 likely reduces its boiling point relative to linear isomers, a trend observed in γ-methylhexane derivatives .

Chlorine Substitution Patterns: The 1,1,1,5-substitution in the target compound contrasts with the adjacent 1,1,2,2-chlorination in tetrachloroethane.

Similar behavior is plausible for the target compound.

Regulatory Considerations: Tetrachloroethylene is subject to rigorous risk evaluations under TSCA and REACH due to carcinogenicity . The absence of regulatory data for 1,1,1,5-Tetrachloro-3-methylhexane in the provided evidence suggests a need for further hazard assessment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.